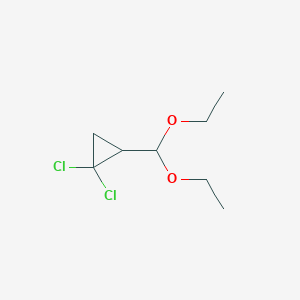
(1-Fluorocyclobutyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Fluorocyclobutyl)benzene: is an organic compound that consists of a benzene ring attached to a cyclobutyl group, which is further substituted with a fluorine atom at the 1-position. This compound is part of the broader class of aromatic compounds, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Fluorocyclobutyl)benzene can be achieved through various methods. One common approach involves the Friedel-Crafts alkylation of benzene with a cyclobutyl halide, followed by fluorination. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl₃) to facilitate the alkylation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the final product is crucial and can be achieved through techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions: (1-Fluorocyclobutyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of the benzene ring, it can participate in reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to form cyclobutylbenzene.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Nucleophilic Substitution: Reagents such as sodium amide (NaNH₂) or potassium hydroxide (KOH) in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄).
Major Products:
Nitration: Formation of nitro-(1-Fluorocyclobutyl)benzene.
Halogenation: Formation of dihalogenated products.
Oxidation: Formation of (1-Fluorocyclobutyl)benzoic acid.
科学的研究の応用
Chemistry: (1-Fluorocyclobutyl)benzene is used as a building block in organic synthesis, particularly in the development of novel aromatic compounds and materials .
Biology and Medicine: Research into the biological activity of this compound and its derivatives is ongoing. It may serve as a precursor for the synthesis of pharmaceuticals and bioactive molecules .
Industry: The compound is utilized in the production of specialty chemicals, including polymers and advanced materials with unique properties .
作用機序
The mechanism of action of (1-Fluorocyclobutyl)benzene in chemical reactions involves the interaction of its aromatic ring with electrophiles or nucleophiles. The fluorine atom can influence the reactivity of the cyclobutyl group, making it more susceptible to nucleophilic attack . The delocalized π-electrons in the benzene ring play a crucial role in stabilizing reaction intermediates .
類似化合物との比較
Cyclobutylbenzene: Lacks the fluorine atom, resulting in different reactivity and properties.
Fluorobenzene: Contains a fluorine atom directly attached to the benzene ring, differing in steric and electronic effects.
Cyclobutylfluorobenzene: Similar structure but with different substitution patterns.
Uniqueness: (1-Fluorocyclobutyl)benzene is unique due to the presence of both a cyclobutyl group and a fluorine atom, which impart distinct chemical and physical properties.
特性
CAS番号 |
51620-77-0 |
|---|---|
分子式 |
C10H11F |
分子量 |
150.19 g/mol |
IUPAC名 |
(1-fluorocyclobutyl)benzene |
InChI |
InChI=1S/C10H11F/c11-10(7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
InChIキー |
CTWMZVQOGSQWKO-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(C2=CC=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


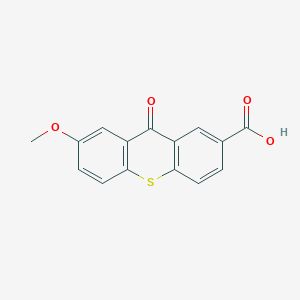
![1-(2-Chlorophenoxy)-3-[(2-hydroxyethyl)amino]propan-2-OL](/img/structure/B14651364.png)
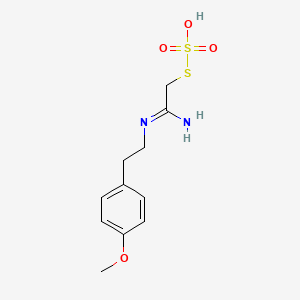



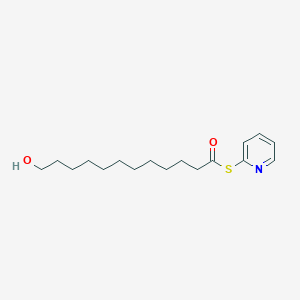
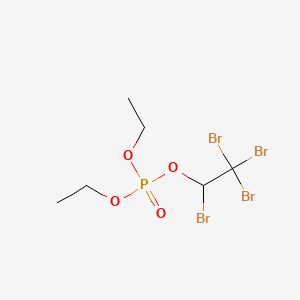
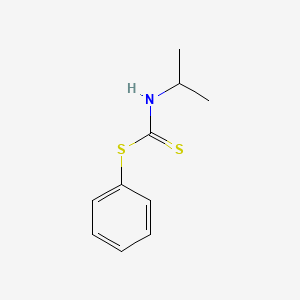
methanone](/img/structure/B14651417.png)
![Zinc, bromo[2-(diethylamino)-2-oxoethyl]-](/img/structure/B14651422.png)

